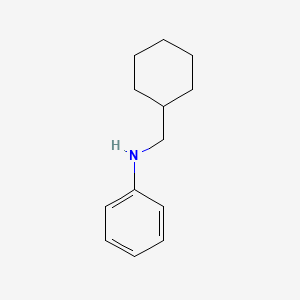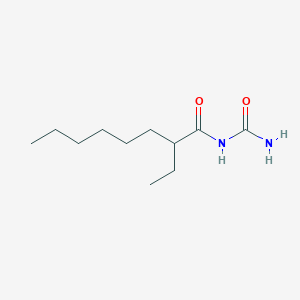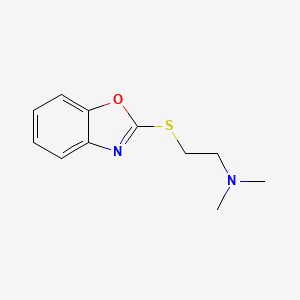
2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of SALOR-INT L443352-1EA involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the reaction of 4-chloroaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiosemicarbazide to form the triazole ring.
Substitution reaction: The triazole intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to introduce the fluorophenyl group.
Final coupling: The final step involves coupling the substituted triazole with ethanone under acidic conditions to yield SALOR-INT L443352-1EA.
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
SALOR-INT L443352-1EA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroaniline moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, SALOR-INT L443352-1EA can be hydrolyzed to yield its constituent fragments.
Applications De Recherche Scientifique
SALOR-INT L443352-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of SALOR-INT L443352-1EA involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .
Comparaison Avec Des Composés Similaires
SALOR-INT L443352-1EA can be compared with other similar compounds, such as:
2-((5-((4-chloroanilino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylphenyl)ethanone: This compound has a similar structure but with a methyl group instead of a fluorine atom, leading to different chemical and biological properties.
2-((5-((4-chloroanilino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone: This analog has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
The uniqueness of SALOR-INT L443352-1EA lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
618441-24-0 |
|---|---|
Formule moléculaire |
C23H18ClFN4OS |
Poids moléculaire |
452.9 g/mol |
Nom IUPAC |
2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C23H18ClFN4OS/c24-17-8-12-19(13-9-17)26-14-22-27-28-23(29(22)20-4-2-1-3-5-20)31-15-21(30)16-6-10-18(25)11-7-16/h1-13,26H,14-15H2 |
Clé InChI |
HZJXGEIMUJOENZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)CNC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


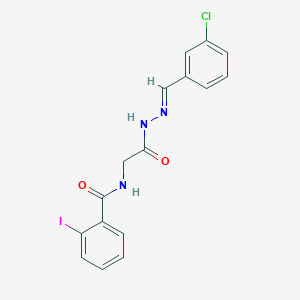
![1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]-](/img/structure/B12006167.png)
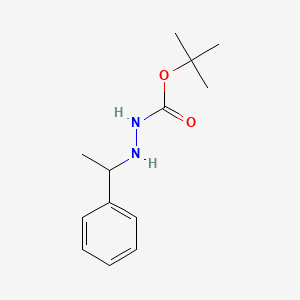
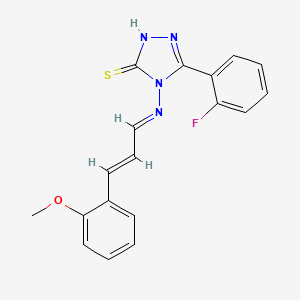
![5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006185.png)

![Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate](/img/structure/B12006202.png)
![11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006207.png)


![N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12006243.png)
